5'-O-Frufru-pyridoxine
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Overview
Description
5’-O-Frufru-pyridoxine is a derivative of pyridoxine, commonly known as vitamin B6. This compound is characterized by the presence of a fructofuranosyl group attached to the pyridoxine molecule. Pyridoxine and its derivatives play crucial roles in various biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Frufru-pyridoxine typically involves the condensation of pyridoxine with a fructofuranosyl donor. This reaction can be catalyzed by enzymes or chemical catalysts under specific conditions. The process generally includes the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps .
Industrial Production Methods: Industrial production of pyridoxine and its derivatives often employs the “oxazole” method, which involves the condensation of 1,3-oxazole derivatives with dienophiles. This method is efficient and yields high purity products. The process includes stages such as diene condensation, aromatization, and catalytic hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 5’-O-Frufru-pyridoxine undergoes various chemical reactions, including:
Oxidation: Conversion to pyridoxal or pyridoxal phosphate.
Reduction: Formation of pyridoxamine derivatives.
Substitution: Replacement of functional groups on the pyridoxine ring
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents
Major Products:
Oxidation: Pyridoxal 5’-phosphate.
Reduction: Pyridoxamine 5’-phosphate.
Substitution: Various substituted pyridoxine derivatives
Scientific Research Applications
5’-O-Frufru-pyridoxine has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in enzymatic reactions involving amino acids and neurotransmitters.
Medicine: Investigated for its potential in treating vitamin B6 deficiency and related neurological disorders.
Industry: Utilized in the production of fortified foods and dietary supplements
Mechanism of Action
The mechanism of action of 5’-O-Frufru-pyridoxine involves its conversion to pyridoxal 5’-phosphate, the active form of vitamin B6. This coenzyme participates in various biochemical reactions, including:
Amino Acid Metabolism: Acts as a cofactor for transaminases and decarboxylases.
Neurotransmitter Synthesis: Involved in the production of serotonin, dopamine, and gamma-aminobutyric acid (GABA).
Hemoglobin Production: Essential for the synthesis of heme, a component of hemoglobin
Comparison with Similar Compounds
- Pyridoxal
- Pyridoxamine
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
Properties
CAS No. |
149950-43-6 |
---|---|
Molecular Formula |
C20H31NO13 |
Molecular Weight |
493.462 |
IUPAC Name |
(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-5-(hydroxymethyl)oxolan-2-yl]methoxy]-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H31NO13/c1-9-14(26)11(3-22)10(2-21-9)6-31-20(18(30)16(28)13(5-24)34-20)8-32-19(7-25)17(29)15(27)12(4-23)33-19/h2,12-13,15-18,22-30H,3-8H2,1H3/t12-,13-,15-,16-,17+,18+,19-,20-/m1/s1 |
InChI Key |
WTTPCVJFGFUSPD-NGXSKHGVSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)COC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO |
Synonyms |
5/'-O-(fructofuranosyl-2-1-fructofuranosyl)pyridoxine |
Origin of Product |
United States |
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